![molecular formula C17H20N2O3 B5746302 3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)

3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

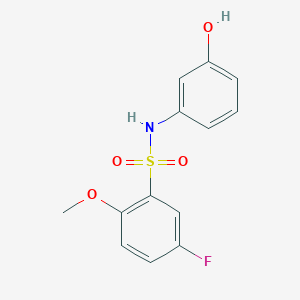

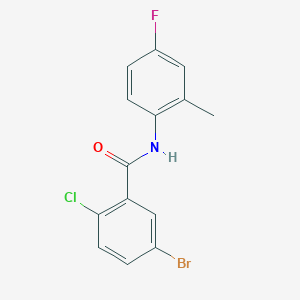

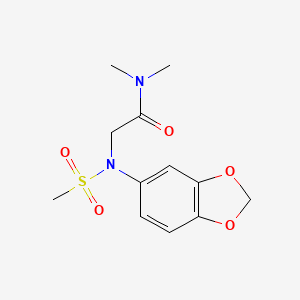

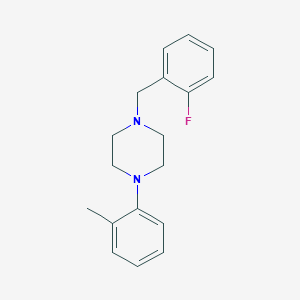

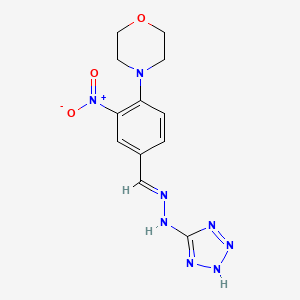

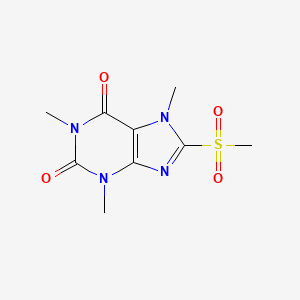

The compound “3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole” is a complex organic molecule that contains an isoxazole ring, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms . It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The isoxazole ring in the compound is aromatic and has a planar structure. The pyrrolidine ring is a saturated cyclic amine, which means it is flexible and can adopt various conformations .Chemical Reactions Analysis

Isoxazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions . The pyrrolidine ring can act as a nucleophile in reactions due to the presence of a lone pair of electrons on the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and boiling point .科学研究应用

- Application : It contributes to ligand design for metal complexes, such as trispyrazolylborate, trispyrazolylmethane, and pyrazolyldiphosphine complexes .

- Application : Researchers explore this compound’s potential as a scaffold for drug development. Its unique structure may offer novel pharmacological properties .

Coordination Chemistry Ligands

Drug Discovery and Medicinal Chemistry

Synthetic Routes and Methodology

作用机制

Target of Action

The primary target of 3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole is the PIP3/Akt PH domain . This domain plays a crucial role in the PI3K-PDK1-Akt-dependent phosphorylation pathway .

Mode of Action

The compound specifically disrupts the PIP3/Akt PH domain binding . This disruption suppresses the PI3K-PDK1-Akt-dependent phosphorylation , which is a key process in various cellular functions, including cell growth and survival.

Biochemical Pathways

The affected pathway is the PI3K-PDK1-Akt-dependent phosphorylation pathway . The disruption of PIP3/Akt PH domain binding by the compound leads to the suppression of this pathway . The downstream effects of this suppression can include changes in cell growth and survival, potentially leading to apoptosis .

Result of Action

The compound reduces cell viability and induces apoptosis in PTEN-deficient U87MG glioblastoma cells . This suggests that the compound’s action at the molecular and cellular level can lead to significant changes in cell survival.

安全和危害

属性

IUPAC Name |

[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-12-16(13(2)22-18-12)11-21-15-7-5-6-14(10-15)17(20)19-8-3-4-9-19/h5-7,10H,3-4,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQPVXNPEGPONV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)

![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)

![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)

![N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5746292.png)